molecular formula C5H10N6 B13109953 N2-Methylpyrimidine-2,4,5,6-tetraamine

N2-Methylpyrimidine-2,4,5,6-tetraamine

Cat. No.: B13109953
M. Wt: 154.17 g/mol
InChI Key: BOKFVQGTYYPZKJ-UHFFFAOYSA-N
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Description

N2-Methylpyrimidine-2,4,5,6-tetraamine is a pyrimidine derivative characterized by a six-membered aromatic ring containing four amino groups at positions 2, 4, 5, and 6. The amino group at position 2 is methylated (N-methyl), distinguishing it from simpler polyaminopyrimidines. The compound’s molecular formula is inferred as C5H9N5 (molecular weight ≈139.16 g/mol) based on structurally related compounds like 4,5,6-Triamino-2-Methylpyrimidine (CAS 89364-18-1).

Properties

Molecular Formula

C5H10N6

Molecular Weight

154.17 g/mol

IUPAC Name

2-N-methylpyrimidine-2,4,5,6-tetramine

InChI

InChI=1S/C5H10N6/c1-9-5-10-3(7)2(6)4(8)11-5/h6H2,1H3,(H5,7,8,9,10,11)

InChI Key

BOKFVQGTYYPZKJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methylpyrimidine-2,4,5,6-tetraamine typically involves the following steps:

    Starting Material: The synthesis begins with pyrimidine as the starting material.

    Nitration: Pyrimidine undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The final step involves the methylation of the N2 position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

N2-Methylpyrimidine-2,4,5,6-tetraamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be further reduced to form more reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N2-Methylpyrimidine-2,4,5,6-tetraamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antitumor drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-Methylpyrimidine-2,4,5,6-tetraamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Patterns and Physicochemical Properties

The table below compares N2-Methylpyrimidine-2,4,5,6-tetraamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound C5H9N5 139.16 2-(N-methyl)amino, 4,5,6-amino High polarity due to four amino groups; N-methyl reduces H-bonding capacity
4,5,6-Triamino-2-Methylpyrimidine C5H9N5 139.16 2-methyl, 4,5,6-amino Likely similar solubility but lacks N-methylation on amino group
N2-Methylpyrimidine-2,4-diamine C5H8N4 124.15 2-(N-methyl)amino, 4-amino Simpler structure; lower molecular weight and polarity
Pyridine-2,3,5,6-tetraamine C5H8N4 124.14 2,3,5,6-amino (pyridine backbone) Different heterocycle (pyridine vs. pyrimidine); similar amino density

Key Observations :

  • Polarity and Solubility: The tetraamine substitution in this compound enhances hydrophilicity compared to di- or triamino analogs.
  • Synthetic Complexity: Multi-aminopyrimidines require stringent reaction conditions, such as NMP/NaHMDS-mediated substitutions (), whereas methylation steps often employ reagents like triethyl orthoformate ().

Stability and Reactivity

  • N-Methylation Effects : The N-methyl group in this compound likely enhances metabolic stability compared to unmethylated analogs, as seen in other N-methylated pharmaceuticals ().
  • Nitro Derivatives : Compounds like 6-methyl-5-nitro-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4-diamine () demonstrate that electron-withdrawing groups (e.g., nitro) can alter reactivity and stability.

Biological Activity

N2-Methylpyrimidine-2,4,5,6-tetraamine is a compound characterized by the presence of four amino groups on its pyrimidine ring. This structural feature enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is a tetraamine derivative where the methyl group is attached to the nitrogen at position 2 of the pyrimidine ring. The presence of multiple amino groups contributes to its solubility and potential interactions with biological targets.

PropertyValue
Molecular FormulaC7H12N6
Molecular Weight196.21 g/mol
Melting PointNot specified
SolubilitySoluble in water and DMSO

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of pyrimidine compounds for their antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi. The results indicated that certain derivatives showed zones of inhibition comparable to standard antibiotics like streptomycin and penicillin.

Table 1: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)Activity Level
This compound15-20Moderate to High
Streptomycin19-24High
Penicillin18-23High

The study concluded that the synthesized compounds demonstrated promising antibacterial activity, with some derivatives showing a zone of inhibition ranging from 5 mm to 24 mm in diameter .

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of multiple amino groups allows for hydrogen bonding and electrostatic interactions with microbial targets. This mechanism is supported by findings that show tetraamines can disrupt cellular integrity and function.

Case Studies

  • Antimicrobial Screening : A comprehensive screening involving various pyrimidine derivatives revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), further confirming its efficacy .
  • Receptor Interaction Studies : In another investigation focusing on receptor binding assays, tetraamines similar to this compound were assessed for their affinity towards muscarinic receptors. The results indicated varying selectivity profiles among different tetraamines, suggesting potential applications in neuropharmacology .

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